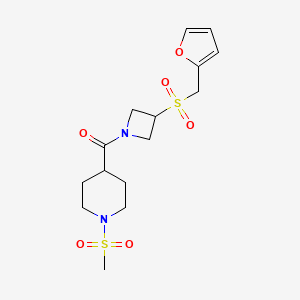

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S2/c1-24(19,20)17-6-4-12(5-7-17)15(18)16-9-14(10-16)25(21,22)11-13-3-2-8-23-13/h2-3,8,12,14H,4-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXKWVVMQIZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as Furan-2-ylmethyl sulfonyl azetidine derivative, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an azetidine moiety, and a piperidine derivative, all of which contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The unique structural components of this compound include:

- Furan Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence pharmacokinetics and biological activity.

- Piperidine Group : Often associated with neuroactive compounds, this group can modulate receptor activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to the inhibition of enzymes or modulation of receptor activities. The presence of the furan and azetidine rings allows for diverse interactions within biological systems.

Biological Activities

Research indicates that the compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

- Anti-inflammatory Effects : The furan moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The sulfonamide functionalities have been linked to antibacterial activities against various pathogens.

Research Findings

Recent studies have focused on elucidating the compound's interaction profiles and biological efficacy:

Case Studies

- In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Radiolabeled ligand binding assays indicated high affinity for specific receptors involved in cancer progression, supporting its role as a therapeutic candidate.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-((Furan-2-ylmethyl)sulfonyl)azetidin derivatives | Similar furan and azetidine structures | Anticancer and anti-inflammatory |

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine | Moderate anticancer activity |

| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality | Antibacterial properties |

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Formation of Azetidine Ring : Cyclization reactions under acidic or basic conditions.

- Sulfonylation Reactions : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of bases.

- Final Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods for attaching the piperidine moiety.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step routes, including:

- Step 1 : Functionalization of the azetidine ring with the furan-2-ylmethyl sulfonyl group via nucleophilic substitution or coupling reactions.

- Step 2 : Coupling the modified azetidine with a pre-synthesized 1-(methylsulfonyl)piperidin-4-yl methanone intermediate using amide or ketone bond-forming reactions (e.g., EDC/HOBt-mediated coupling).

- Key Tools : Reaction progress is monitored via HPLC for purity assessment (>95%) and NMR for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms sulfonyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C16H22N2O5S2: 410.09 Da).

- FT-IR : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Q. What structural features influence its potential bioactivity?

- Methodological Answer :

- Furan moiety : Enhances π-π stacking with biological targets (e.g., enzymes or receptors).

- Sulfonyl groups : Improve solubility and mimic natural substrates in enzyme-binding pockets.

- Azetidine-piperidine scaffold : Provides conformational rigidity, optimizing target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the furan-2-ylmethyl sulfonyl intermediate?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer.

- Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 3:1 → 1:1) to isolate intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the azetidine ring.

- X-ray Crystallography : Resolve ambiguous stereochemistry for chiral centers (if crystalline material is obtainable).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What computational approaches predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., docking score ≤ -9.0 kcal/mol suggests strong binding).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).

- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG < -40 kcal/mol) .

Q. How to address solubility limitations in in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS pH 7.4).

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter) for controlled release .

Q. How to validate the compound’s antimicrobial activity against resistant strains?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Studies : Monitor bactericidal effects over 24 hours (≥3-log reduction indicates efficacy).

- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.